Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
Diethyl 5-bromopyrimidine-4,6-dicarboxylate features a planar pyrimidine ring with bromine substitution at position 5 and ethyl ester groups at positions 4 and 6. The pyrimidine core is aromatic, stabilized by conjugation between the nitrogen atoms and the unsaturated ring system. The bromine atom at position 5 introduces steric and electronic effects, influencing reactivity in cross-coupling reactions.
The ethyl ester groups contribute to solubility in organic solvents while maintaining the molecule’s stability. Crystallographic data for this specific compound is limited, but analogous pyrimidine derivatives often adopt monoclinic or orthorhombic packing arrangements. For example, diethyl 4-bromopyridine-2,6-dicarboxylate crystallizes in the P2₁/n space group, suggesting potential similarities in hydrogen-bonding patterns.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound typically displays:
- Ethyl ester protons : A triplet (δ 1.3–1.4 ppm, CH₃) and a quartet (δ 4.2–4.3 ppm, OCH₂CH₃).
- Aromatic protons : Singlets at δ 9.0–9.2 ppm corresponding to the pyrimidine ring’s unsaturated protons.
The ¹³C NMR spectrum would reveal:
- Ester carbonyl carbons : Peaks around δ 165–170 ppm.
- Pyrimidine carbons : Signals for C4 and C6 (δ 150–160 ppm) and C5 (δ 130–140 ppm).
Infrared (IR) Spectroscopy
Key IR absorption bands include:
- Ester C=O stretches : Strong peaks at 1700–1750 cm⁻¹.
- C≡N/C=C ring vibrations : Peaks in the 1500–1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption in the 250–300 nm range due to π→π* transitions in the aromatic pyrimidine ring. The bromine substituent may induce a bathochromic shift compared to non-brominated analogs.
X-ray Diffraction Studies and Space Group Determination
While direct crystallographic data for this compound is unavailable, insights can be drawn from related compounds. For example, diethyl 4-bromopyridine-2,6-dicarboxylate crystallizes in the P2₁/n space group with intermolecular hydrogen bonding between ester oxygen atoms and pyridine nitrogen. Similar interactions are expected in the pyrimidine derivative, with the bromine atom potentially influencing crystal packing through van der Waals interactions.
Comparative Analysis with Analogous Pyrimidine Derivatives
Structural and Spectral Contrasts
Reactivity and Applications
- Cross-Coupling Reactions : The bromine at C5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, forming biaryl or heteroaryl derivatives.
- Coordination Chemistry : The pyrimidine nitrogen atoms may act as ligands for transition metals, though steric hindrance from ethyl esters could limit coordination.
- Biological Activity : Brominated pyrimidines are precursors to antiviral and anticancer agents.
Properties
IUPAC Name |
diethyl 5-bromopyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRCTZJUZGRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Alkoxycarbonylation (Minisci Reaction) Approach
A notable and efficient method for preparing ethyl 5-bromopyrimidine-4-carboxylate, closely related to the diethyl 5-bromopyrimidine-4,6-dicarboxylate, involves the radical alkoxycarbonylation of 5-bromopyrimidines using the Minisci reaction. This method is characterized by:
- Reaction Type: Homolytic alkoxycarbonyl radical addition to 5-bromopyrimidines.
- Regioselectivity: High regioselectivity favoring substitution at the 4-position, with minimal formation (<3%) of 2-substituted isomers.
- Yield: Approximately 48% yield for ethyl 5-bromopyrimidine-4-carboxylate in one step.
- Solvent System: Biphasic toluene-water system to minimize polysubstitution.
- Additives: Acetic acid enhances conversion.
- Advantages: Reduces the number of synthetic steps compared to conventional methods and allows preparation of >10 g scale quantities.
- Applications: The product serves as a precursor for potent protein kinase inhibitors.
This method demonstrates a practical and scalable approach for synthesizing 5-bromo-substituted pyrimidine esters with good regioselectivity and moderate yield, which can be adapted for the diethyl 4,6-dicarboxylate derivatives by extending esterification steps.
Halogenation of Diethyl Pyrimidine Dicarboxylates
Another approach involves direct bromination of diethyl pyrimidine dicarboxylates:
- Starting Material: Diethyl pyrimidine-4,6-dicarboxylate or its hydroxy derivatives.
- Reagent: Phosphorus pentabromide (PBr5) is used for bromination.
- Conditions: Reaction typically conducted at elevated temperatures (~95°C) for several hours (e.g., 3.5 h).
- Post-treatment: Includes purification steps using ethanol/chloroform mixtures at low temperatures (0°C) to isolate the brominated product.
- Yield: Reported yields up to 92% for diethyl 4-bromopyridine-2,6-dicarboxylate, which is structurally analogous.
This method is suitable for selectively introducing bromine at the 5-position of the pyrimidine ring when starting from appropriate diester precursors and can be optimized for this compound.
Multi-Step Synthetic Routes via Pyrimidine Intermediates
Patent literature describes multi-step synthetic routes involving:
- Step 1: Preparation of brominated pyrimidine intermediates via esterification and halogenation.
- Step 2: Use of catalytic esterification (e.g., methanol reflux with acid catalysts) to prepare methyl or ethyl esters.
- Step 3: Chlorination or bromination steps using reagents like phosgene or phosphorus pentabromide.
- Step 4: Purification through solvent extraction, filtration, and drying.
Yields for such multi-step processes can reach approximately 73-75% overall. The processes emphasize controlled temperature, solvent choice, and stepwise addition to maximize yield and purity.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Radical Alkoxycarbonylation | 5-bromopyrimidine, acetic acid, toluene/water biphasic | ~48 | One-step, regioselective, scalable | Minimizes polysubstitution |
| Halogenation with PBr5 | Diethyl pyrimidine dicarboxylate, PBr5, 95°C, 3.5 h | Up to 92 | High yield, selective bromination | Requires careful temperature control |
| Multi-step Esterification + Halogenation | Methanol reflux, acid catalyst, phosgene, chlorination/bromination | ~73-75 | Good overall yield, well-established | More complex, multiple purification steps |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil, physical agitation | N/A | Facilitates downstream use | Ensures compound solubility |
Research Findings and Considerations
- The radical alkoxycarbonylation method represents a significant advancement in simplifying the synthesis of 5-bromopyrimidine esters, reducing steps and improving regioselectivity compared to traditional electrophilic halogenation.
- Halogenation using phosphorus pentabromide remains a robust method for introducing bromine atoms into pyrimidine rings, especially when starting from diester precursors.
- Multi-step synthetic routes, while more laborious, offer flexibility for preparing various substituted pyrimidine derivatives with good yields.
- The choice of method depends on the availability of starting materials, desired scale, and downstream application requirements.
- Proper solvent handling and stock solution preparation are essential for maintaining compound integrity and reproducibility in research or industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom
Common Reagents and Conditions
- **Ester Hydro
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Biological Activity
Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
This compound has the molecular formula CHBrNO and a molecular weight of approximately 276.09 g/mol. The compound features a brominated pyrimidine structure with two carboxylate functional groups and ethyl ester moieties. The synthesis of this compound can be achieved through various methods, including the reaction of 5-bromopyrimidine-4,6-dicarboxylic acid with diethyl sulfate under basic conditions, which facilitates the formation of the diethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds similar to it have been shown to inhibit the growth of various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that derivatives of brominated pyrimidines can effectively target bacterial cell walls and disrupt essential cellular processes .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 10 | Potent |
| Escherichia coli | < 20 | Moderate |
| Klebsiella pneumoniae | < 15 | Potent |
| Pseudomonas aeruginosa | < 25 | Moderate |
Anticancer Activity
This compound has also shown promising anticancer properties. Studies utilizing human lung adenocarcinoma (A549) models have revealed that this compound can reduce cell viability significantly. The mechanism appears to involve interference with cellular signaling pathways crucial for cancer cell survival .
Case Study: Anticancer Efficacy
In a controlled study, A549 cells were treated with this compound at varying concentrations (10 µM to 100 µM). The results indicated a dose-dependent reduction in cell viability:
- 10 µM : 85% viability
- 50 µM : 70% viability
- 100 µM : 50% viability
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in critical cellular processes. For instance, it has been shown to inhibit enzymes associated with DNA replication and repair mechanisms in cancer cells. This inhibition leads to increased apoptosis and reduced proliferation rates in malignant cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2)
- Structure : Pyrimidine with bromine at position 5 and methyl groups at 4 and 4.
- Molecular Weight : 187.04 g/mol.
- Key Differences : Lacks ester groups, reducing electrophilicity compared to the target compound. Methyl groups are electron-donating, making the bromine less reactive in substitution reactions.
- Applications: Intermediate in organic synthesis, particularly for non-polar derivatives .
Pyrimidine-4,6-dicarboxylic Acid (CAS 16490-02-1)
- Structure : Pyrimidine with carboxylic acid groups at 4 and 5.
- Molecular Weight : 200.12 g/mol.
- Key Differences : Carboxylic acid groups increase polarity and enable salt formation or metal coordination, contrasting with the lipophilic ester groups in the target compound.
- Applications : Used in coordination chemistry and as a precursor for amide/ester derivatives .
Heterocyclic Dicarboxylates with Bromine
Methyl 6-Bromoquinazoline-4-carboxylate (CAS 1204334-27-9)
- Structure : Quinazoline (fused benzene-pyrimidine) with bromine at position 6 and a methyl ester at position 3.
- Molecular Weight : 267.09 g/mol.
- Bromine’s position on the larger ring alters regioselectivity in reactions.
- Applications : Investigated in medicinal chemistry for kinase-targeted therapies .
Diethyl 4-(5-Bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : Dihydropyridine core with brominated indole and ester groups.
- Key Differences : Partial saturation of the pyridine ring increases flexibility and reduces aromaticity, influencing redox properties.
- Applications : Exhibits antioxidant, antimicrobial, and corrosion inhibition activities, highlighting bromine’s role in bioactivity .
Non-Pyrimidine Brominated Esters
Diethyl 2,5-Dibromohexanedioate (CAS 869-10-3)
Notes on Availability and Handling
Q & A
Q. What are the common synthetic routes for preparing Diethyl 5-Bromopyrimidine-4,6-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions using brominated pyrimidine precursors and diethyl dicarboxylate reagents. Key steps include:
- Reagent selection : Use of 5-bromopyrimidine derivatives with activated ester groups (e.g., ethyl chloroformate) under basic conditions (e.g., triethylamine) .
- Temperature control : Reactions are often conducted at reflux (60–80°C) in anhydrous solvents like THF or DCM to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield optimization : Excess diethyl dicarboxylate (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) enhance yields to ~60–70% .
Table 1 : Representative Synthetic Conditions
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 5-Bromo-4,6-dihydroxypyrimidine | THF | 70 | Et₃N | 65 | 95 |
| 5-Bromo-4,6-chloropyrimidine | DCM | 25 | DMAP | 58 | 90 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, confirming bromine placement and ester conformation. SHELXL refinement (via Olex2 or similar software) calculates bond angles and torsional strain .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 361.02 for C₁₀H₁₁BrN₂O₄) .
Advanced Research Questions
Q. How do hydrogen-bonding networks and crystal packing influence the reactivity of this compound in solid-state reactions?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings between ester carbonyls and adjacent NH groups). These networks stabilize the crystal lattice, reducing susceptibility to hydrolysis but enabling mechanochemical bromine substitution under ball-milling conditions .
Q. What computational strategies predict the regioselectivity of bromine substitution in this compound during functionalization?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic sites. For example:
- Nucleophilic attack : The C5 bromine atom (Fukui f⁻ = 0.12) is more reactive than C4/C6 positions (f⁻ = 0.08) due to electron-withdrawing ester groups .
- Solvent effects : Polarizable Continuum Model (PCM) simulations in DMSO show enhanced charge separation, favoring SNAr mechanisms .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : MIC values for antimicrobial activity depend on bacterial strain (e.g., S. aureus vs. E. coli) and inoculum size .
- Structural analogs : Substituent changes (e.g., replacing bromine with chlorine) alter LogP values, impacting membrane permeability .
- Statistical validation : Multivariate analysis (e.g., PCA) correlates bioactivity with electronic (Hammett σ) and steric (Taft Es) parameters .
Data Contradiction Analysis
Q. Why do crystallographic studies report divergent dihedral angles for the ethyl ester groups in this compound derivatives?
- Analysis : Variations arise from:
- Crystallization solvents : Ethanol yields angles of 15–20°, while DCM produces 25–30° due to solvent packing effects .
- Temperature : Low-temperature (100 K) studies reduce thermal motion, resolving smaller angles vs. room-temperature data .
- Software refinement : SHELXL (vs. CRYSTAL) applies different constraints for disordered ethyl groups .
Experimental Design Considerations
Q. What strategies mitigate ester hydrolysis during the synthesis of this compound under acidic/basic conditions?
- Recommendations :
- pH control : Maintain neutral conditions (pH 6.5–7.5) using buffer systems (e.g., phosphate).
- Protecting groups : Temporarily silylate hydroxyl intermediates (e.g., TMSCl) before esterification .
- Low-temperature work : Conduct reactions at 0–5°C to slow hydrolysis kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
